1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
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Overview
Description
1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a pyridinyl group, and a triazolyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the pyridinyl group: This step often involves a nucleophilic substitution reaction.
Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution.
Formation of the urea linkage: This step involves the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like hydroxide ions (OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl group, while reduction of a nitro group can yield an amine.
Scientific Research Applications
1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(2-methoxyphenyl)-3-(1H-1,2,3-triazol-4-yl)methyl)urea
- **1-(2-methoxyphenyl)-3-(pyridin-4-yl)urea
- **1-(2-methoxyphenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl)methyl)urea
Uniqueness
1-(2-methoxyphenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridinyl and triazolyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-24-15-5-3-2-4-14(15)19-16(23)18-10-12-11-22(21-20-12)13-6-8-17-9-7-13/h2-9,11H,10H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRXRNHTRPENKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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